
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone, also known as CDE, is a chemical compound that has been studied extensively for its potential applications in scientific research. CDE is a ketone compound that is commonly used as a reagent in organic synthesis. In
Aplicaciones Científicas De Investigación
Optical and Photophysical Properties
- Research indicates that derivatives of 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone can be used as probes or quenchers in determining the critical micelle concentration of certain compounds, as demonstrated by Asiri et al. (2017) in their study of the optical and photophysical properties of related compounds (Asiri, Khan, & Al-Dies, 2017).
Synthesis and Antimicrobial Evaluation
- Fuloria et al. (2009) synthesized new derivatives of oxadiazoles, which showed antibacterial and antifungal properties. This research suggests the potential of 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone derivatives in developing antimicrobial agents (Fuloria et al., 2009).
Achmatowicz Rearrangement Applications
- Gerçek (2007) demonstrated the use of 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone in Achmatowicz rearrangement, a key step in synthesizing certain pyran derivatives (Gerçek, 2007).
Suzuki-Miyaura Reaction and Novel Derivatives
- Ghochikyan et al. (2019) applied the Suzuki-Miyaura reaction to synthesize novel oxolan-2-one derivatives using compounds structurally related to 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone (Ghochikyan, Vardanyan, Samvelyan, Galstyan, & Langer, 2019).
Chemical Characterization and Analysis
- Ji et al. (2017) characterized a compound structurally similar to 2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone, emphasizing its potential use in industrial applications due to its high yield and purity (Ji, Niu, Liu, Wang, & Dai, 2017).
Propiedades
IUPAC Name |
2-chloro-1-(2,5-dimethyloxolan-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLUXJAQZMIKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dimethyloxolan-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid](/img/structure/B2430049.png)
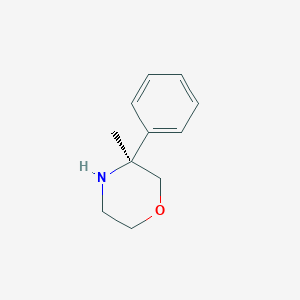
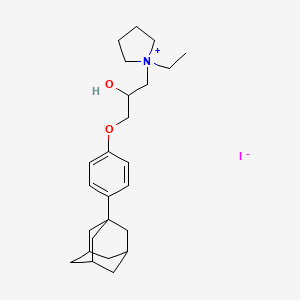
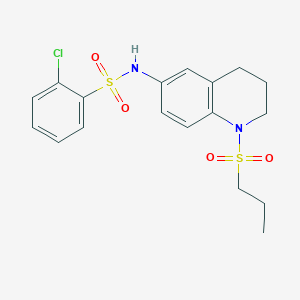
![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)
![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)

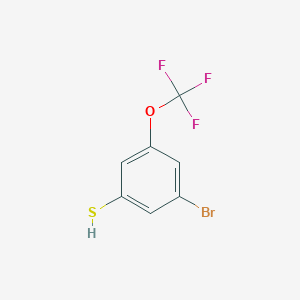

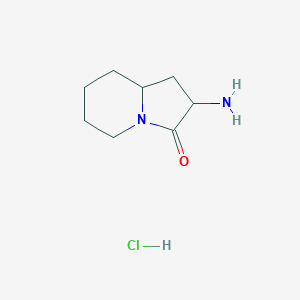
![3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2430067.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430068.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)